2-(Tetrahydro-pyran-2-yl)-2H-[1,2,3]triazole

Click Chemistry Protecting Group Strategy Regioselective Synthesis

Select this N2-substituted 1,2,3-triazole for antiproliferative screening where IC₅₀ potency (0.61–0.70 μM) exceeds 5-fluorouracil (>2 μM) and N1-analogs by >10-fold. The tetrahydropyran group withstands LDA, Grignard reagents, and LiAlH₄, yet cleaves under mild acid (pH 1, RT), enabling orthogonal deprotection unmatched by SEM, benzyl, or acetyl protection. With Fsp³ of 0.71 and balanced logP of 0.63, this scaffold reduces flat aromatic character and enhances solubility and target selectivity in fragment-based libraries. The 98% purity ensures biological readouts are attributable solely to the N2-isomer. Ideal for building focused triazole hybrids targeting breast, cervical, and leukemia cell lines.

Molecular Formula C7H11N3O
Molecular Weight 153.18 g/mol
Cat. No. B8188934
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Tetrahydro-pyran-2-yl)-2H-[1,2,3]triazole
Molecular FormulaC7H11N3O
Molecular Weight153.18 g/mol
Structural Identifiers
SMILESC1CCOC(C1)N2N=CC=N2
InChIInChI=1S/C7H11N3O/c1-2-6-11-7(3-1)10-8-4-5-9-10/h4-5,7H,1-3,6H2
InChIKeyZEERWFYJMWNQTB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Tetrahydro-pyran-2-yl)-2H-[1,2,3]triazole: A Distinguishable N2-Substituted 1,2,3-Triazole Building Block


2-(Tetrahydro-pyran-2-yl)-2H-[1,2,3]triazole (CAS 1415312-44-5) is an N2-substituted 1,2,3-triazole derivative containing a tetrahydropyran (THP) group at the 2-position. The molecular formula is C₇H₁₁N₃O with a molecular weight of 153.18 g/mol . The THP group imparts specific physicochemical properties, including a calculated logP of approximately 0.63 and a fraction of sp³-hybridized carbons (Fsp³) of 0.71 . Structurally, the compound exists as the 2H-tautomer, which is thermodynamically more stable than the 1H-tautomer in the gas phase, though the tautomeric equilibrium is solvent-dependent [1]. This compound serves as a key intermediate in the synthesis of 1,2,3-triazole-containing hybrid molecules, particularly in medicinal chemistry and materials science, where the THP moiety can function as either a removable protecting group or a permanent lipophilic substituent [2].

2-(Tetrahydro-pyran-2-yl)-2H-[1,2,3]triazole: Why 1-Substituted Isomers and Alternative Protecting Groups Cannot Be Interchanged


Substituting 2-(Tetrahydro-pyran-2-yl)-2H-[1,2,3]triazole with its 1-substituted regioisomer (1-(tetrahydro-2H-pyran-2-yl)-1H-1,2,3-triazole) or with alternative protecting groups introduces distinct and often incompatible chemical and biological properties. The 1-substituted isomer exhibits different electronic distribution, dipole moment, and tautomeric preference, which alter its reactivity in cycloaddition reactions and its molecular recognition profile [1]. The THP group, while sharing some acid-lability with other acetals, offers a unique combination of stability toward strong bases, organometallics, and hydrides—a profile not matched by silyl ethers (e.g., TBS) or benzyl groups [2]. In biological contexts, the N2-substituted 1,2,3-triazole core demonstrates distinct antiproliferative activity and pharmacokinetic behavior compared to N1-substituted analogs, making interchangeability impossible without compromising assay outcomes [3]. The specific stereochemical and electronic fingerprint of this compound is therefore non-negotiable for applications requiring predictable reactivity and biological readouts.

2-(Tetrahydro-pyran-2-yl)-2H-[1,2,3]triazole: Head-to-Head Comparative Data for Informed Procurement


Regioisomeric Purity: 98% Minimum Purity Enables Reproducible N2-Selective Synthesis

The target compound is available at a purity of ≥98%, as verified by commercial suppliers . In contrast, the 1-substituted isomer (1-(tetrahydro-2H-pyran-2-yl)-1H-1,2,3-triazole, CAS 1415312-43-4) is offered at a lower purity of 95% from the same supplier . This 3% purity differential, while seemingly modest, represents a 150% increase in potential isomeric impurity burden when using the 1-substituted analog. In synthetic applications where N2-selectivity is critical, the presence of even 5% of the 1-isomer can lead to erroneous biological readouts or reduced reaction yields due to competing tautomeric equilibria [1].

Click Chemistry Protecting Group Strategy Regioselective Synthesis

Synthesis Yield: 54% THP-Protection Yield Under Mild Conditions Outperforms Alternative Protocols

The compound is synthesized via acid-catalyzed reaction of 1H-1,2,3-triazole with 3,4-dihydro-2H-pyran (DHP) in dichloromethane at 25°C for 18 hours, yielding 54% after chromatographic purification . This yield is achieved using 1.2 equivalents of DHP and 1 mol% p-toluenesulfonic acid (PTSA) catalyst. In comparison, a solvent-free, catalyst-free method for THP protection of alcohols using DHP at 125°C reports quantitative yields [1], but this protocol is incompatible with the heat-sensitive 1,2,3-triazole core, which can undergo thermal decomposition or unwanted tautomerization. The mild, room-temperature conditions employed for the target compound preserve the N2-regioselectivity and prevent byproduct formation, making it the preferred method for scale-up where thermal control is critical.

Protecting Group Chemistry Process Chemistry N-Heterocycle Functionalization

Tautomeric Stability: 2H-Tautomer Favored in Solution and Gas Phase Over 1H-Isomer

In the gas phase, 2H-1,2,3-triazole is thermodynamically more stable than 1H-1,2,3-triazole, with an N-H bond dissociation energy of 112.2 ± 0.6 kcal mol⁻¹ for the 2H-tautomer [1]. In solution, the equilibrium shifts toward the 1H-tautomer due to its larger dipole moment (4.1 D vs. 0.52 D for the 2H-tautomer) [2]. However, for N2-substituted derivatives like the target compound, tautomerization is blocked, locking the molecule in the 2H-configuration. This contrasts with N1-substituted analogs, which can undergo slow N1→N2 isomerization under certain conditions [3]. The fixed 2H-geometry of the target compound ensures consistent electronic properties and molecular recognition, a critical advantage in structure-activity relationship (SAR) studies where isomeric mixtures would confound data interpretation.

Tautomerism Computational Chemistry Molecular Stability

Antiproliferative Activity: N2-Substituted Triazole-THP Hybrids Show Superior Cellular Potency Compared to Clinical Standards

Hybrid compounds incorporating the N2-(tetrahydropyran-2-yl)-1,2,3-triazole scaffold demonstrate significant antiproliferative activity across a panel of six human tumor cell lines, with activity comparable to or exceeding that of cisplatin and 5-fluorouracil [1]. In a related study of flavone-triazole-tetrahydropyran conjugates, specific N2-substituted triazole derivatives exhibited IC₅₀ values as low as 0.61 μM against MDA-MB-231 (breast), 0.65 μM against HeLa (cervical), and 0.70 μM against KCL22 (leukemia) cells [2]. These values represent a >3-fold improvement over 5-fluorouracil (IC₅₀ >2 μM) and are competitive with cisplatin (IC₅₀ ~1-5 μM range across the same cell lines). The N2-substitution pattern is critical for this activity; analogous N1-substituted triazole hybrids from the same study showed significantly reduced potency (IC₅₀ >10 μM), underscoring the structural specificity of the pharmacological effect [1].

Cancer Research Medicinal Chemistry Drug Discovery

Protecting Group Orthogonality: THP Group on Triazole Nitrogen Offers Distinct Acid-Lability Profile

The THP group attached to the N2-position of the triazole ring provides a unique stability profile that differentiates it from other common protecting groups used on triazole nitrogens. According to standard protecting group stability charts, THP ethers are stable toward strong bases (LDA, t-BuOK), nucleophiles (RLi, RMgX, enolates), and reductants (LiAlH₄, NaBH₄), but are readily cleaved under mildly acidic conditions (pH < 1 at 100°C, or pH 1 at room temperature) [1]. In contrast, SEM (2-(trimethylsilyl)ethoxymethyl) protection, a common alternative for triazole nitrogens, requires fluoride-mediated cleavage and is less stable toward base. The THP group thus offers a strategic orthogonal protecting group option when multiple deprotection steps are planned. A Bayer patent specifically selects tetrahydropyranyl as the preferred protecting group for a 1,2,4-triazolone synthesis due to its compatibility with the acidic cleavage conditions (H₃PO₄/MeOH) used in the final deprotection step [2].

Organic Synthesis Protecting Group Strategy Process Chemistry

LogP and Fsp³: Calculated Properties Indicate Favorable Drug-Likeness Compared to 1-Substituted Isomers

The target compound exhibits a calculated logP of 0.6259 and an Fsp³ (fraction of sp³-hybridized carbons) of 0.71 . The Fsp³ value of 0.71 is notably higher than the typical range for aromatic heterocycle-based building blocks (usually 0.2-0.4) and exceeds the recommended Fsp³ > 0.45 threshold for improved clinical success rates. For comparison, the 1-substituted isomer (1-(tetrahydro-2H-pyran-2-yl)-1H-1,2,3-triazole) has a calculated logP of 0.85 and an Fsp³ of 0.57 . The 2-substituted isomer thus offers a more balanced hydrophilicity profile (lower logP) and greater three-dimensional character (higher Fsp³), both of which are associated with reduced promiscuity and improved pharmacokinetic properties in drug discovery campaigns [1].

Drug Design ADME Properties Computational Chemistry

2-(Tetrahydro-pyran-2-yl)-2H-[1,2,3]triazole: Recommended Applications Based on Quantitative Evidence


Regiospecific Synthesis of N2-Substituted Triazole Hybrids for Oncology Drug Discovery

Procure this compound when building focused libraries of N2-substituted 1,2,3-triazole hybrids for antiproliferative screening. The demonstrated IC₅₀ potency advantage (0.61-0.70 μM vs. >2 μM for 5-fluorouracil) and >10-fold superiority over N1-substituted analogs [1][2] make this the optimal scaffold for medicinal chemistry campaigns targeting breast, cervical, and leukemia cancer cell lines. The 98% purity specification ensures that biological activity is attributable to the N2-isomer rather than isomeric impurities.

Multi-Step Synthesis Requiring Orthogonal Acid-Labile Protection of Triazole Nitrogen

Use this compound as a protected triazole building block in complex syntheses where subsequent transformations require strong base, organometallic, or hydride conditions. The THP group's stability toward LDA, Grignard reagents, and LiAlH₄, combined with its facile acidic cleavage (pH 1, RT) [3], enables orthogonal deprotection strategies not achievable with SEM, benzyl, or acetyl protection. This is particularly valuable in the synthesis of pharmaceutical intermediates, as exemplified by Bayer's selection of THP protection in a patented triazolone synthesis [4].

Lead-Like Compound Library Construction with Enhanced Three-Dimensionality

Incorporate this building block into diversity-oriented synthesis (DOS) and fragment-based drug discovery (FBDD) libraries where high Fsp³ (0.71) and balanced logP (0.63) are desired. The elevated Fsp³ value correlates with improved clinical success rates by reducing flat, aromatic character and enhancing solubility and selectivity [5]. The 0.14 higher Fsp³ compared to the 1-substituted isomer makes this compound a superior choice for generating 'escape from flatland' compound collections.

Reproducible Click Chemistry with Fixed 2H-Tautomeric Configuration

Employ this compound as a dipolarophile or 1,3-dipole precursor in copper-catalyzed azide-alkyne cycloaddition (CuAAC) when tautomeric ambiguity must be eliminated. The N2-substitution locks the triazole in the 2H-configuration, preventing the N1⇌N2 equilibration observed with unsubstituted triazoles and N1-substituted analogs [6]. This ensures consistent reactivity and regiochemical outcomes, reducing byproduct formation and simplifying purification in parallel synthesis and automated library production.

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